One of the most prominent research applications of aluminium acetylacetonate is as a precursor for the deposition of aluminium oxide (Al₂O₃) thin films. This is achieved through a technique called low-pressure metal organic chemical vapor deposition (MOCVD) []. In this process, Al(acac)₃ vaporizes at relatively low temperatures, allowing it to decompose and form a pure and highly crystalline Al₂O₃ film on various substrates. These films have numerous applications in electronics, photonics, and catalysis due to their excellent insulating, optical, and mechanical properties.
Aluminium acetylacetonate's ability to form stable chelate complexes with the central aluminium atom makes it a valuable catalyst and reagent in various organic reactions. These complexes often act as Lewis acids, accepting electron pairs from reactants and facilitating their transformation []. Research has shown the effectiveness of Al(acac)₃ in the synthesis of diverse organic compounds, including:
Beyond the aforementioned areas, aluminium acetylacetonate finds applications in other scientific research fields, including:
Aluminium acetylacetonate, with the chemical formula Al(C₅H₇O₂)₃, is a coordination complex formed from aluminium and three acetylacetone ligands. This compound is notable for its D₃ symmetry and is isomorphous with other octahedral tris(acetylacetonate) complexes. It is primarily utilized in various chemical applications, particularly in the synthesis of aluminium oxide films through metal-organic chemical vapor deposition processes. The compound is soluble in organic solvents, making it a versatile precursor in materials science and organic synthesis .
The mechanism of action of aluminium acetylacetonate depends on the specific application. In material science, it acts as a precursor for aluminium oxide thin films through chemical vapor deposition (CVD) techniques. During CVD, the compound vaporizes and decomposes on a substrate, leaving behind a layer of aluminium oxide []. In some cases, aluminium acetylacetonate may exhibit catalytic properties depending on the reaction conditions.
The interaction of aluminium acetylacetonate with acids leads to protonation of the acetylacetonate ligand, facilitating further reactions that can yield different aluminium complexes or substituted acetylacetonates . This reactivity highlights its role as an important organic intermediate in synthetic chemistry.
Aluminium acetylacetonate can be synthesized through various methods:
Aluminium acetylacetonate's unique properties make it particularly valuable for applications requiring specific thermal stability and reactivity profiles not found in other metal-acetylacetonates.
Research into the interactions of aluminium acetylacetonate with other chemicals often focuses on its reactivity under different conditions. Studies have shown that it can participate in ligand exchange reactions and form new complexes when reacted with various organic compounds or under acidic conditions. Understanding these interactions is crucial for optimizing its use in synthesis and material science applications .
Aluminium acetylacetonate shares similarities with other metal acetylacetonates but possesses unique characteristics due to its specific ligand arrangement and coordination environment. Here are some similar compounds:
Compound | Metal Center | Coordination Number |
The discovery of metal acetylacetonates dates back to the early 20th century, when the synthesis of such complexes became feasible through acid-base reactions between acetylacetone (Hacac) and metal hydroxides or oxides. Aluminium acetylacetonate, in particular, gained prominence due to its stability, solubility in organic solvents, and utility as a precursor for aluminium-based materials. The compound’s significance lies in its role as a model system for studying metal-ligand interactions and its adaptability in technological applications. Its synthesis was later optimized using boehmite ([AlO(OH)]ₙ) as a precursor, enabling a one-step aqueous route. Molecular Architecture and Symmetry PrinciplesAluminium acetylacetonate adopts an octahedral geometry, where three bidentate acetylacetonate ligands coordinate to the Al³⁺ ion via their oxygen atoms. This arrangement creates a six-membered chelate ring, conferring stability and a D₃ symmetry to the molecule. Structural Features
Symmetry and Electronic StructureThe D₃ symmetry arises from the trigonal planar arrangement of the three acetylacetonate ligands around the central aluminium ion. This symmetry minimizes steric strain and optimizes electronic interactions, critical for its catalytic and material-forming properties. Research Evolution and Current Scientific DiscourseOver the past three decades, aluminium acetylacetonate has transitioned from a niche chemical to a multifunctional reagent. Key advancements include:
Recent studies emphasize its dynamic coordination behavior, particularly in metal-ligand networks, where acetylacetonate counterions enhance polymer flexibility and self-healing capabilities. Aluminium Salt-Acetylacetone ReactionsAluminium acetylacetonate, a coordination complex with the formula Al(C₅H₇O₂)₃, has traditionally been synthesized through direct reactions between aluminium salts and acetylacetone (2,4-pentanedione) [4]. This classical approach involves the chelation of the aluminium ion with acetylacetonate ligands, forming a stable octahedral complex with D₃ symmetry [4] [5]. The reaction typically proceeds via the deprotonation of acetylacetone followed by coordination to the aluminium center [4]. One of the most common classical methods involves the reaction of aluminium salts such as aluminium nitrate or aluminium sulfate with acetylacetone in the presence of a base [29]. Jones (1959) reported a procedure where aluminium nitrate nonahydrate is dissolved in water, followed by the addition of sodium hydroxide to form a clear solution [29]. Acetylacetone is then added slowly with stirring, resulting in the precipitation of crystalline aluminium acetylacetonate with yields of approximately 80% of the theoretical value [29]. Another established approach utilizes aluminium sulfate as the starting material [30]. In this method, aluminium sulfate hexadecahydrate is dissolved in cold deionized water and combined with a mixture of acetylacetone, water, and ammonia [30]. The pH of the solution is carefully monitored and adjusted to ensure basic conditions, which facilitates the formation of the cream-colored aluminium acetylacetonate precipitate [30]. This product is then collected by vacuum filtration and dried in air [30]. The reaction mechanism involves the following key steps:
These classical methods typically yield aluminium acetylacetonate with moderate to high purity, though further purification steps are often necessary for applications requiring high-purity material [8]. Metathesis Reactions with Thallium AcetylacetonateMetathesis reactions represent an alternative classical approach for synthesizing aluminium acetylacetonate [4]. This method involves the reaction of thallium acetylacetonate with aluminium-containing precursors to facilitate ligand exchange [4] [6]. The driving force for these reactions is often the formation of insoluble thallium salts, which shifts the equilibrium toward the desired aluminium complex [4]. The metathesis approach offers several advantages over direct aluminium salt-acetylacetone reactions, particularly for preparing high-purity aluminium acetylacetonate under milder conditions [19]. The reaction typically proceeds at room temperature in organic solvents, avoiding the need for strong bases or elevated temperatures [6]. A typical metathesis procedure involves:
While salt metathesis has been demonstrated as a valuable pathway for accessing various metal acetylacetonates, including those of aluminium, it is worth noting that this approach has been more extensively studied for other metal systems [19]. Recent research has shown that salt metathesis can be particularly effective for preparing low-oxidation-state aluminium compounds, suggesting potential applications for synthesizing aluminium acetylacetonate derivatives [19]. Despite its advantages, the metathesis approach has limitations, including the toxicity of thallium compounds and the relatively high cost of thallium precursors [6]. These factors have contributed to the development of alternative synthetic routes that avoid the use of thallium altogether [4] [5]. Contemporary Synthesis ApproachesOne-step Synthesis from Boehmite [AlO(OH)]nA significant advancement in the synthesis of aluminium acetylacetonate is the one-step process using boehmite [AlO(OH)]n as the starting material [1] [9]. This approach, first reported by Katakura and Koide in 2005, represents a more direct and efficient route compared to classical methods [1] [9]. In this innovative synthesis, aluminium acetylacetonate is prepared through a direct reaction between mineral boehmite and acetylacetone in water [1]. The reaction proceeds at moderate temperatures, resulting in the precipitation of pale yellow crystalline aluminium acetylacetonate directly from the solution [1]. This method is notable for being the first example of preparing a six-coordinate aluminium compound directly from boehmite [1] [9]. The reaction can be represented as: The product obtained through this method has been thoroughly characterized using various analytical techniques, including mass spectrometry, thermogravimetric/differential thermal analysis (TG/DTA), proton nuclear magnetic resonance (¹H NMR), and X-ray diffraction (XRD) [1] [9]. These analyses confirm that the product is consistent with the structure of aluminium acetylacetonate [1]. The one-step synthesis from boehmite offers several advantages:
This approach represents a significant step toward more efficient and environmentally friendly synthesis methods for aluminium acetylacetonate, aligning with contemporary trends in green chemistry and sustainable manufacturing [9] [10]. Aqueous-based Environmentally Conscious MethodsBuilding on the principles of green chemistry, several aqueous-based environmentally conscious methods have been developed for synthesizing aluminium acetylacetonate [13]. These approaches aim to minimize environmental impact by reducing or eliminating the use of organic solvents, hazardous reagents, and energy-intensive processes [11] [13]. One notable aqueous-based method involves the use of metal acetylacetonate complexes as a source of metals for aqueous synthesis [13]. This approach is considered environmentally sound due to the green nature of metal acetylacetonate complexes in numerous industrial processes [13]. The method enables the development of a simple, environmentally friendly process for production in water, potentially accelerating commercialization [13]. Another environmentally conscious approach utilizes aluminium powder as the starting material instead of aluminium salts [2]. This method employs water as the solvent and a protonic acid as a catalyst, offering a more sustainable alternative to traditional organic solvent-based syntheses [2]. The reaction proceeds under mild conditions, further reducing energy consumption and environmental impact [2]. Research has also explored the catalytic effects of aluminium acetylacetonate itself in various reactions, including hydrolysis and polymerization processes [10]. These studies provide insights into the behavior of aluminium acetylacetonate in aqueous environments, informing the development of more efficient and sustainable synthetic routes [10]. The advantages of aqueous-based environmentally conscious methods include:
These environmentally conscious approaches align with increasing regulatory pressures and industry trends toward sustainable manufacturing practices, positioning aluminium acetylacetonate production for a more environmentally responsible future [11]. Optimized Industrial-scale Production ProtocolsIndustrial-scale production of aluminium acetylacetonate has evolved significantly to meet growing demand across various sectors, including catalysis, materials science, and chemical manufacturing [18] [25]. Optimized protocols have been developed to enhance efficiency, consistency, and cost-effectiveness while maintaining product quality [18] [25]. Modern industrial production typically employs a scaled-up version of laboratory methods, with modifications to accommodate larger volumes and continuous processing [18]. The market for aluminium acetylacetonate, valued at approximately USD 18.77 million in 2025, is projected to reach USD 22.19 million by 2030, growing at a compound annual growth rate (CAGR) of 3.4% [18]. This growth underscores the importance of optimized production protocols to meet increasing demand. Key considerations in industrial-scale production include:
Recent advancements in industrial production include the integration of artificial intelligence and machine learning to optimize manufacturing processes, improve product quality, and reduce waste [25]. These technologies enable real-time adjustments to process parameters based on continuous monitoring data, resulting in more consistent product quality and higher yields [25]. Environmental considerations have also become increasingly important in industrial production, with manufacturers adopting green chemistry principles and implementing strategies to minimize environmental impact [11] [25]. These include reducing energy consumption, recycling waste materials, and exploring renewable feedstocks for chemical synthesis [25]. The optimization of industrial-scale production protocols continues to evolve, driven by technological advancements, market demands, and sustainability considerations [18] [25]. These developments are essential for meeting the growing demand for aluminium acetylacetonate while maintaining economic viability and environmental responsibility [11] [18] [25]. Purification and Isolation ProtocolsRecrystallization from Organic MediaRecrystallization from organic solvents represents a fundamental purification technique for aluminium acetylacetonate, enabling the removal of impurities and the production of high-quality crystals suitable for various applications [7] [8]. This method exploits the differential solubility of aluminium acetylacetonate and its impurities in organic solvents at different temperatures [7]. The recrystallization process typically involves the following steps:
Various organic solvents have been employed for the recrystallization of aluminium acetylacetonate, with petroleum ether being particularly effective [7]. In a typical procedure, a small sample of crude aluminium acetylacetonate is recrystallized from warm petroleum ether, resulting in needle-like crystals of high purity [7]. The crystals are then filtered using Buchner filtration, rinsed with small portions of cold petroleum ether, and dried in a vacuum desiccator [7]. Other effective organic solvents for recrystallization include:
The effectiveness of recrystallization is influenced by several factors, including:
Recrystallization from organic media not only enhances purity but also influences the crystalline form of aluminium acetylacetonate [27]. Research has identified multiple polymorphs of aluminium acetylacetonate, including the thermodynamically stable α-phase and the γ-polymorph [27]. The crystallization conditions, including solvent choice and cooling rate, can influence which polymorph is obtained [27]. For applications requiring exceptionally high purity, multiple recrystallization steps may be performed, with each cycle further reducing impurity levels [8]. This approach is particularly important for applications in electronics, thin-film deposition, and high-performance catalysis, where trace impurities can significantly impact performance [8] [16]. Sublimation-based Purification TechniquesSublimation represents a powerful purification technique for aluminium acetylacetonate, capable of producing material with exceptionally high purity levels [14] [24]. This method exploits the compound's ability to transition directly from the solid to the vapor phase when heated under reduced pressure, followed by redeposition as a purified solid on a cooler surface [14] [15]. Aluminium acetylacetonate purified by sublimation can achieve remarkable purity levels, with commercial products available at 99.999% trace metals basis [14] [24]. This high-purity material is particularly valuable for applications in electronics, thin-film deposition, and advanced materials research, where even trace impurities can significantly impact performance [14] [15]. The sublimation process typically involves the following steps:
Key parameters affecting sublimation efficiency include:
Research on the gas-phase decomposition of aluminium acetylacetonate provides insights into the behavior of the compound during sublimation [15]. Studies using techniques such as double imaging photoelectron photoion coincidence spectroscopy have identified various species formed during thermal treatment, informing the optimization of sublimation conditions to minimize decomposition and maximize purification efficiency [15]. Sublimation-based purification offers several advantages over other methods:
Industrial applications of sublimation for aluminium acetylacetonate purification have been developed, with specialized equipment designed to handle larger quantities while maintaining high purity levels [14] [16]. These systems often incorporate features such as temperature programming, pressure control, and automated collection mechanisms to optimize efficiency and product quality [14] [16]. For the most demanding applications, such as the preparation of electronic-grade materials or precursors for chemical vapor deposition, multiple sublimation cycles may be employed to achieve ultra-high purity levels [14] [15]. This approach, while more time and energy-intensive, ensures the removal of even trace contaminants that might persist after a single sublimation step [14] [24].
Aluminium acetylacetonate adopts a six-coordinate octahedral geometry where the central aluminium ion is coordinated by three bidentate acetylacetonate ligands through their oxygen atoms [1] [2]. Each acetylacetonate ligand coordinates through both oxygen atoms to form a six-membered chelate ring with the metal center [1] [3]. The molecular structure exhibits hexacoordination with the central aluminium atom bonded to three bidentate acetylacetonate ligands [4] [5]. The octahedral coordination environment is characterized by aluminum-oxygen bond lengths in the range of approximately 1.9-2.0 Å [4]. The coordination sphere demonstrates a slightly distorted octahedral geometry due to the constraints imposed by the chelating ligands [6]. Each chelate ring is planar with a symmetry plane bisecting the ring, contributing to the overall molecular architecture [1] [3]. The acetylacetonate ligands exhibit aromatic character consistent with delocalized bonding in the monoanionic C₃O₂ portion [1] [3]. This electronic delocalization stabilizes the coordination complex and contributes to the chelate effect, which provides thermodynamic stability to the octahedral structure [1]. Crystallographic Polymorphism PhenomenaAluminium acetylacetonate demonstrates crystallographic polymorphism with multiple structural forms documented in the literature [7] [8]. The compound crystallizes in the monoclinic space group P2₁/c with four molecules per unit cell [4] [9] [5]. The unit cell parameters are: a = 14.069 ± 0.009 Å, b = 7.568 ± 0.005 Å, c = 16.377 ± 0.010 Å, and β = 99°00′ ± 5′ [9]. The polymorphic behavior is attributed to different packing arrangements of the molecular units in the solid state while maintaining the same basic octahedral coordination geometry [8]. Each polymorph exhibits distinct X-ray diffraction patterns and solid-state nuclear magnetic resonance characteristics [8]. The existence of multiple polymorphs has been confirmed through density functional theory calculations that examine different crystal structures [8]. Polymorphism in acetylacetonate complexes is well-documented across various metal systems, with aluminium acetylacetonate being isomorphous with other octahedral tris(acetylacetonate) complexes [2] [10]. The polymorphic forms maintain the D₃ symmetry of the molecular unit while exhibiting different intermolecular packing patterns [2] [10]. Electronic Structure and Orbital InteractionsThe electronic structure of aluminium acetylacetonate is characterized by metal-ligand orbital interactions that stabilize the octahedral coordination geometry [11]. The aluminum 3s and 3p orbitals participate in sigma bonding with the oxygen lone pairs of the acetylacetonate ligands [11]. The acetylacetonate ligands contribute pi-electron density through their delocalized C₃O₂ chelate rings [1] [3]. Density functional theory calculations have been performed to investigate the electronic structure and orbital interactions in aluminium acetylacetonate [8] [11]. These calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily ligand-centered with significant metal-ligand mixing [11]. The electronic configuration of the aluminum center in the +3 oxidation state is [Ne] 3s⁰ 3p⁰, making it a closed-shell diamagnetic complex [12]. The metal-ligand bonding involves electrostatic interactions and covalent contributions from the overlap of aluminum orbitals with ligand orbitals [11]. Charge transfer between the metal center and ligands contributes to the stability of the coordination complex [11]. The electron density distribution shows partial negative charge on the oxygen atoms and partial positive charge on the aluminum center, consistent with the ionic character of the metal-ligand bonds [11]. Symmetry Elements and Point Group ClassificationAluminium acetylacetonate belongs to the D₃ point group symmetry [2] [13] [15] [10]. The D₃ symmetry arises from the trigonal arrangement of the three acetylacetonate ligands around the central aluminium ion . This symmetry classification indicates the presence of a principal C₃ rotation axis and three C₂ rotation axes perpendicular to the principal axis . The D₃ point group contains six symmetry operations: the identity operation (E), two rotations by 120° and 240° about the C₃ axis (C₃ and C₃²), and three rotations by 180° about the C₂ axes (3C₂) . The molecule also possesses three vertical mirror planes (3σᵥ) that bisect the ligand chelate rings . The D₃ symmetry is consistent with octahedral tris(acetylacetonate) complexes and is isomorphous with other metal acetylacetonate complexes having the same stoichiometry [2] [10]. The point group classification is crucial for understanding the spectroscopic properties and selection rules governing electronic and vibrational transitions . The symmetry elements minimize steric strain and optimize electronic interactions between the metal center and ligands . The three-fold symmetry results in equivalent coordination environments for all three acetylacetonate ligands, contributing to the thermodynamic stability of the complex . Computational Chemistry InvestigationsDensity Functional Theory ApplicationsDensity functional theory (DFT) calculations have been extensively applied to investigate the structural and electronic properties of aluminium acetylacetonate [8] [11] [16]. These calculations provide quantitative predictions of bond lengths, bond angles, and electronic charge distributions [8] [11]. DFT studies have been performed using various exchange-correlation functionals including B3LYP, PBE, and PW91 to examine the ground-state geometry and electronic structure [8] [11]. The calculations accurately reproduce experimental bond lengths and coordination geometries observed in X-ray crystallographic studies [8]. Chemical shielding calculations using DFT methods have been employed to correlate X-ray crystallography with solid-state NMR experiments [8]. The ²⁷Al, ¹⁷O, and ¹³C chemical shieldings calculated at various DFT levels of theory provide insights into the electronic environment of different nuclei [8]. Electric field gradient (EFG) tensors for ²⁷Al and ¹⁷O nuclei have been calculated to determine nuclear quadrupole coupling constants (NQCCs) [8]. These calculations help explain discrepancies between X-ray crystallography and solid-state NMR experiments in terms of data quality and structural dynamics [8]. Molecular Orbital Theory InterpretationsMolecular orbital (MO) theory provides a quantum mechanical framework for understanding the bonding and electronic structure of aluminium acetylacetonate [11] [17]. The molecular orbitals are constructed from linear combinations of atomic orbitals (LCAO) from both the metal center and ligands [11]. The bonding molecular orbitals result from constructive interference between aluminum orbitals and ligand orbitals, while antibonding orbitals arise from destructive interference [11]. The HOMO-LUMO gap provides information about the electronic stability and optical properties of the complex [11]. Molecular orbital calculations reveal that the metal-ligand bonding involves both sigma and pi interactions [11]. The acetylacetonate ligands act as pi-donors through their delocalized chelate rings, contributing electron density to the metal center [11]. Population analysis using natural bond orbital (NBO) methods provides quantitative measures of charge transfer and orbital hybridization in the coordination complex [11]. The percentage of HOMO and LUMO localized on the metal center versus the ligands indicates the degree of covalent character in the metal-ligand bonds [11]. Hydrogen Bond Acceptor Count 9
Exact Mass 324.1153518 g/mol
Monoisotopic Mass 324.1153518 g/mol
Heavy Atom Count 22
UNII
77S22ZW4U3
GHS Hazard Statements
Aggregated GHS information provided by 247 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 247 companies. For more detailed information, please visit ECHA C&L website; Of the 15 notification(s) provided by 246 of 247 companies with hazard statement code(s):; H300 (66.67%): Fatal if swallowed [Danger Acute toxicity, oral]; H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral]; H315 (58.54%): Causes skin irritation [Warning Skin corrosion/irritation]; H317 (47.97%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H319 (93.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (57.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsAcute Toxic;Irritant Other CAS
13963-57-0
Wikipedia
Aluminium acetylacetonate
Dates
Last modified: 08-15-2023
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